molecular formula C15H12N2O2 B171458 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 181702-32-9

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B171458
CAS No.: 181702-32-9
M. Wt: 252.27 g/mol
InChI Key: LMJBPVCKIZBMJR-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-methoxyphenyl group at position 2 and a formyl group at position 2. Its molecular formula is C₁₆H₁₄N₂O₂, with a molecular weight of 266.30 g/mol (CAS: 524724-69-4). The methoxy group at the phenyl ring’s meta position contributes to its electronic and steric profile, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules, such as antimicrobial agents.

Properties

IUPAC Name

2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-12-6-4-5-11(9-12)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJBPVCKIZBMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibits a range of biological activities that position it as a candidate for drug development.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties similar to other imidazo[1,2-a]pyridine derivatives. Its structural characteristics may enhance its efficacy against various cancer cell lines.

Antifungal Activity

The compound has also shown potential antifungal properties, making it relevant in the development of antifungal agents.

Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases such as Alzheimer’s disease. Molecular docking studies reveal that these compounds can effectively bind to the active sites of these enzymes, demonstrating their potential as therapeutic agents.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, including this compound.

Case Study: Anticholinesterase Activity

A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their AChE and BChE inhibitory activities using Ellman's assay. The results indicated that certain derivatives exhibited significant inhibitory effects with IC50 values comparable to established inhibitors like tacrine. This highlights the therapeutic potential of these compounds in treating Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Methoxy groups (electron-donating) enhance stability and resonance, whereas chloro or nitro groups (electron-withdrawing) increase reactivity in electrophilic reactions.
  • Steric Effects : Substituents at the phenyl ring’s meta position (e.g., 3-MeO) reduce steric clash compared to ortho or para positions, as seen in dihedral angle variations.
  • Solubility : Polar substituents (e.g., methoxy) improve aqueous solubility, critical for biological applications.

Physicochemical Data

Property 2-(3-MeO-phenyl) Derivative 2-(4-Cl-phenyl) Derivative 2-(3,4-diMeO-phenyl) Derivative
Boiling Point N/A N/A N/A
Solubility Moderate in polar solvents (PEG-400) Low (chloro increases lipophilicity) High (polar dimethoxy groups)
Crystallinity Not reported Dihedral angle ~34°; C-H⋯N/O interactions Likely enhanced π-stacking due to methoxy

Biological Activity

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[1,2-a]pyridine core with a methoxy-substituted phenyl group and an aldehyde functional group, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H11N3O\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}

This compound is characterized by:

  • Imidazo[1,2-a]pyridine core : A bicyclic structure that enhances biological activity.
  • Methoxyphenyl group : Imparts lipophilicity and modulates interaction with biological targets.
  • Aldehyde functional group : Facilitates electrophilic reactions and potential interactions with nucleophiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Notably, it acts as a covalent inhibitor of the KRAS G12C protein, influencing the RAS signaling pathway. This interaction leads to:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis in various cancer cell lines.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity :
    • In vitro studies show that derivatives of imidazo[1,2-a]pyridine, including this compound, demonstrate significant antiproliferative effects against various human tumor cell lines. For example, compounds similar to this structure have shown growth inhibition in HCT116 colon carcinoma cells with GI50 values around 2.30 μM .
  • Antimicrobial Properties :
    • Preliminary findings suggest potential antimicrobial activity against various pathogens. The compound's structural characteristics allow it to disrupt microbial cell functions.
  • Anti-inflammatory Effects :
    • Some studies have indicated that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties, which may be relevant for treating conditions such as arthritis or other inflammatory diseases .
  • Anti-tubercular Activity :
    • In silico studies have identified imidazo[1,2-a]pyridine derivatives as potential candidates for tuberculosis treatment. The synthesized compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.6 to 6.25 μg/mL against Mycobacterium tuberculosis .

Comparative Analysis with Related Compounds

A comparison table highlights the unique biological activities of this compound in relation to structurally similar compounds:

Compound NameStructureNotable Activity
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehydestructureAntifungal
4-(3-Methoxyphenyl)imidazo[1,2-a]pyridinestructureAnticancer
5-Methylimidazo[1,2-a]pyridinestructureCarcinogenic properties
This compound structureAntitumor, Anti-inflammatory

The primary distinction of this compound lies in its specific methoxy substitution at the 3-position on the phenyl ring, which may enhance its binding affinity and selectivity towards biological targets compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives:

  • Synthesis and Evaluation : A study designed novel imidazo[1,2-a]pyridine derivatives and evaluated their anti-tubercular activity using microplate Alamar Blue assay (MABA). The results showed promising MIC values indicating their potential as anti-TB agents .
  • In Vitro Studies : Various derivatives were tested against cancer cell lines demonstrating significant antiproliferative effects. For instance, certain compounds exhibited IC50 values in the low micromolar range against human leukemia cells .

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

The compound is typically synthesized via two primary approaches:

  • Vilsmeier-Haack formylation : Reacting the imidazo[1,2-a]pyridine precursor with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux. For example, a 0.02 mol solution of 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine in chloroform was treated with POCl₃/DMF at 0–10°C, followed by 8-hour reflux to yield the carbaldehyde derivative .
  • Catalytic aminooxygenation : Transition-metal-catalyzed methods, such as AgNO₃-mediated intramolecular aminooxygenation, produce carbaldehydes in moderate yields (50–70%) under mild conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent effects on the imidazo[1,2-a]pyridine core, particularly the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm) .
  • X-ray crystallography : Reveals planarity of the imidazo[1,2-a]pyridine ring and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds stabilizing crystal packing) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., exact mass 272.25 g/mol for a difluorophenyl analogue) .

Q. What biological activities are associated with the imidazo[1,2-a]pyridine-3-carbaldehyde scaffold?

This scaffold exhibits diverse bioactivities:

  • COX-2 inhibition : Derivatives with sulfonyl or morpholine substituents show nanomolar IC₅₀ values (e.g., 0.07 μM for a morpholine-substituted analogue) .
  • Antimicrobial properties : Schiff base derivatives demonstrate activity against Gram-positive bacteria (MIC 8–32 μg/mL) via membrane disruption .
  • Cholinergic modulation : Carbaldehyde derivatives inhibit acetylcholinesterase (AChE), relevant to neurodegenerative disease research .

Advanced Research Questions

Q. How do substituents on the imidazo[1,2-a]pyridine core influence COX-2 inhibitory activity?

Substituent size and electronic effects critically modulate activity:

  • Methoxy groups : Electron-donating groups (e.g., 3-methoxy) enhance COX-2 selectivity by stabilizing hydrophobic interactions in the enzyme's active site .
  • Halogenated derivatives : 4-Fluorophenyl analogues show reduced potency compared to 3,4-difluorophenyl variants, likely due to steric hindrance .
  • Mannich bases : Bulky substituents at C-3 (e.g., morpholine) improve selectivity indices (>200-fold over COX-1) .

Q. How can conflicting data on substituent effects in biological assays be resolved?

Discrepancies arise from assay conditions and structural nuances:

  • In vitro vs. in vivo metabolism : Hydroxylation of the methoxy group in hepatic microsomes may reduce bioavailability, masking in vitro potency .
  • Crystallographic insights : X-ray structures of enzyme-ligand complexes clarify steric clashes (e.g., 4-methyl vs. 4-fluoro substituents) .
  • Computational modeling : DFT calculations predict electronic effects (e.g., Hammett σ values) to rationalize activity trends .

Q. What strategies optimize reaction yields in Vilsmeier-Haack formylation?

Yield improvements (from ~33% to >60%) involve:

  • Solvent optimization : Using chloroform instead of DCM reduces side reactions .
  • Temperature control : Maintaining 0–10°C during POCl₃/DMF addition minimizes aldehyde oxidation .
  • Catalyst screening : Cu(II) additives enhance regioselectivity in dehydrogenative aminooxygenation .

Q. How can reaction mechanisms in catalytic aminooxygenation be analyzed?

Mechanistic studies employ:

  • Kinetic isotope effects (KIE) : Comparing reaction rates with deuterated vs. protiated substrates reveals rate-determining steps (e.g., C–H activation) .
  • Electrospray ionization mass spectrometry (ESI-MS) : Captures intermediates like Ag-bound nitrenes in aminooxygenation pathways .
  • DFT calculations : Identify transition states (e.g., [3+2] cycloaddition in oxadiazole formation) .

Q. What computational methods predict binding interactions of this compound with biological targets?

Advanced approaches include:

  • Molecular docking : AutoDock Vina or Glide simulates binding poses in COX-2 (PDB: 3NT1), highlighting H-bonds with Arg513 and Tyr355 .
  • Molecular dynamics (MD) simulations : Trajectories (100 ns) assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å for morpholine derivatives) .
  • Pharmacophore modeling : Aligns electronic (e.g., aldehyde polarity) and steric features with active site requirements .

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